GW841819X is a synthetic compound primarily investigated for its potential therapeutic applications. It belongs to a class of compounds that modulate biological pathways, particularly in the context of neurological and psychiatric disorders. The compound's development is rooted in the need for innovative treatments that target specific receptors or pathways involved in disease mechanisms.
GW841819X can be classified as a small molecule drug candidate. Its classification is based on its molecular weight, structure, and intended use in pharmacotherapy. It is particularly noted for its interaction with specific neurotransmitter systems, which positions it within the broader category of neuropharmacological agents.
The synthesis of GW841819X involves several chemical reactions that are typical in the development of small molecules. While specific proprietary methods may not be publicly disclosed, general techniques used in similar compounds include:
The synthesis typically requires a combination of organic chemistry techniques, including:
GW841819X possesses a specific molecular structure characterized by several functional groups that contribute to its biological activity. While the exact structural formula is not publicly available due to proprietary information, it is essential to understand that its design likely incorporates features that enhance receptor binding and bioavailability.
Key data regarding its molecular weight, elemental composition, and stereochemistry would typically be derived from spectroscopic analyses. For instance, NMR data would provide insights into hydrogen environments and connectivity within the molecule.
GW841819X may undergo various chemical reactions typical of small organic molecules, including:
The stability of GW841819X under different conditions (pH, temperature) is crucial for understanding its behavior in biological systems. Studies often assess how these factors influence reactivity and degradation pathways.
The mechanism of action for GW841819X involves interaction with specific receptors or enzymes within the body. While detailed mechanisms may not be fully elucidated in public literature, compounds like GW841819X generally function by:
Pharmacological studies typically provide data on binding affinities and efficacy at target sites, which are critical for evaluating therapeutic potential.
Key physical properties of GW841819X include:
Chemical properties such as pKa (acid dissociation constant) and logP (partition coefficient) are vital for predicting behavior in biological systems. These properties influence absorption, distribution, metabolism, and excretion profiles.
GW841819X has been explored for various scientific applications, particularly in:
Bromodomains represent an evolutionarily conserved protein architecture present across eukaryotes, functioning as essential "readers" of lysine acetylation marks. These ~110-amino acid modules form left-twisted four-helix bundles (αZ, αA, αB, αC) connected by ZA and BC loops that create a hydrophobic acetyl-lysine (KAc) binding pocket [4]. The human genome encodes 61 bromodomains distributed across 46 distinct proteins, classified into eight structural families based on sequence and functional homology [4] [2]. Remarkably, despite considerable sequence variation, the tertiary structure and KAc recognition mechanism remain highly conserved from yeast to mammals. This conservation is exemplified by the yeast Bdf1/Bdf2 proteins, which functionally parallel human TAF1 despite being encoded by separate genes [2]. The structural conservation of the KAc binding pocket—centered around a critical asparagine residue (e.g., Asn156 in BRD2-BD1) that hydrogen-bonds to the acetyl oxygen—enables competitive targeting by small-molecule inhibitors [4] [7]. This deep conservation underscores bromodomains' fundamental role in interpreting the acetylated epigenome to regulate chromatin dynamics, transcriptional activation, and DNA repair pathways.
Table 1: Structural and Functional Classification of Bromodomain-Containing Proteins (BCPs)
Classification | Representative Members | Domain Architecture | Primary Biological Functions |
---|---|---|---|
BET Family | BRD2, BRD3, BRD4, BRDT | Dual bromodomains (BD1/BD2) + ET domain | Transcriptional elongation, chromatin bookmarking, enhancer assembly |
HAT Family | PCAF, GCN5L2, EP300 (p300) | Bromodomain + acetyltransferase domain | Histone acetylation, transcriptional coactivation |
Methyltransferases | ASH1L, MLL | Bromodomain + SET domain | Histone methylation, epigenetic memory |
Chromatin Remodelers | SMARCA2, BAZ1B, PB1 | Bromodomain + helicase/ATPase domains | Nucleosome positioning, chromatin accessibility |
The Bromodomain and Extra-Terminal (BET) family comprises four mammalian proteins (BRD2, BRD3, BRD4, and testis-specific BRDT) characterized by tandem bromodomains (BD1 and BD2) and an extraterminal (ET) protein interaction domain. Despite high sequence identity (>80%) in their bromodomains, BET proteins exhibit functional specialization through differential recruitment of chromatin-modifying complexes via their ET and C-terminal domains (CTDs) [2] [4]. BET proteins operate as master regulators of transcriptional initiation and elongation through two primary mechanisms: First, they recognize acetylated histones via their bromodomains—particularly tetra-acetylated H4 (H4K5ac/K8ac/K12ac/K16ac) and di-acetylated H3 (H3K9ac/K14ac) [1]. Second, they recruit transcriptional machinery such as the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates RNA Polymerase II to promote productive elongation [2] [4].
Crucially, BET proteins also recognize acetylated transcription factors, expanding their regulatory scope beyond histones. A paradigm is the interaction between BRD3 and acetylated GATA1—a master hematopoietic transcription factor. Structural studies reveal that BRD3's first bromodomain (BD1) binds with high specificity to multi-acetylated motifs in GATA1 (e.g., KAc312/KAc315), facilitated by hydrogen bonding to Asn147 and hydrophobic interactions with Leu99 [5] [1]. This interaction is indispensable for GATA1's stable chromatin occupancy at erythroid target genes. Disruption using BET inhibitors like GW841819X displaces BRD3 and GATA1 from chromatin, impairing erythroid differentiation—a vulnerability that highlights BET proteins as critical nodes in transcription factor networks [1] [5].
Chemical Properties of GW841819X
Property | Value | Description |
---|---|---|
Chemical Name | benzyl (R)-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)carbamate | IUPAC nomenclature [3] |
Molecular Weight | 487.94 g/mol | Exact mass: 487.1411 [3] |
Chemical Formula | C₂₆H₂₂ClN₅O₃ | Elemental composition: C,64.00; H,4.54; Cl,7.27; N,14.35; O,9.84 [3] |
Mechanism | Acetyl-lysine mimetic | Competes with acetylated substrates for bromodomain binding pocket [6] |
Solubility | DMSO-soluble | Not soluble in water [3] |
Dysregulated BET activity drives pathogenesis across cancer and inflammatory disorders through multiple mechanisms. In oncology, BET proteins sustain oncogene expression programs by amplifying transcriptional output from super-enhancers—large clusters of enhancers densely occupied by transcription factors and coactivators. For example, BRD4 binds to acetylated histones at the MYC super-enhancer, recruiting P-TEFb to drive MYC transcription in acute myeloid leukemia (AML) and multiple myeloma [4] [8]. Another oncogenic mechanism involves chromosomal translocations generating BET fusion proteins. In NUT midline carcinoma (NMC), a lethal malignancy, the BRD4-NUT fusion encodes an oncoprotein that blocks epithelial differentiation by recruiting histone acetyltransferases (HATs) to maintain hyperacetylated chromatin [2] [4]. Similarly, BRD3-NUT fusions occur in NMC, while MLL fusions with AF4/AF9/AF10 are prevalent in acute leukemias [4].
Beyond oncology, BET proteins amplify inflammatory cascades by modulating NF-κB signaling. BRD4 binds acetylated RelA (p65), facilitating P-TEFb recruitment to NF-κB target genes and inducing pro-inflammatory cytokines (IL-1β, IL-6, CXCL9) [4]. This establishes BET inhibitors as potential immunomodulators. GW841819X exemplifies a therapeutic BET inhibitor designed to counteract these pathologies. As an acetyl-lysine mimetic, it occupies the KAc binding pocket of BET bromodomains, displacing them from acetylated histones and transcription factors [3] [6]. Preclinical studies confirm its efficacy against NUT midline carcinoma, multiple myeloma, and acute leukemias—validating BET targeting as a strategy to disrupt oncogenic transcription circuits [3] [8]. Its structural similarity to JQ1—a prototypical BET inhibitor—enables potent disruption of BRD4-NUT oncogenic complexes [3]. However, BRD2/3/4 BD1-BD2 conservation poses selectivity challenges, potentially explaining erythroid toxicity observed with pan-BET inhibitors [1] [5]. Next-generation inhibitors like RVX-208 address this by selectively targeting BD2 domains [7].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8